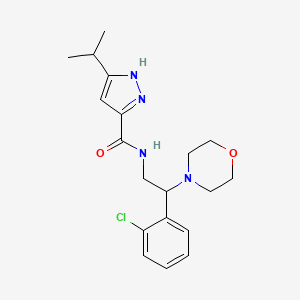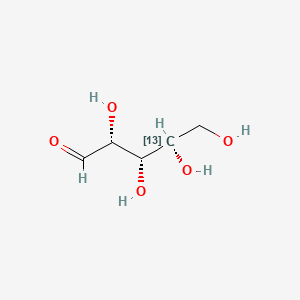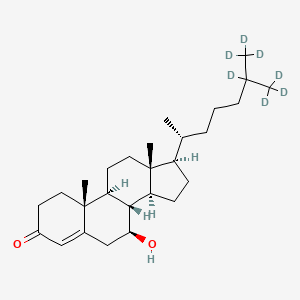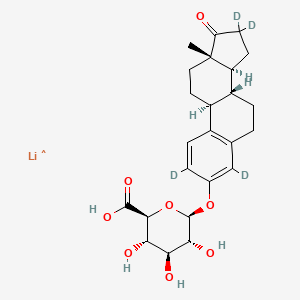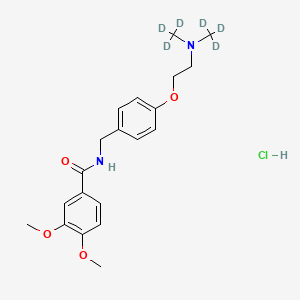
Itopride-d6 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Itopride-d6 Hydrochloride is a deuterated form of Itopride Hydrochloride, a prokinetic benzamide derivative. It is primarily used in the treatment of gastrointestinal disorders such as functional dyspepsia and gastroparesis. The compound works by inhibiting dopamine D2 receptors and acetylcholinesterase, leading to increased gastrointestinal motility .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Itopride-d6 Hydrochloride involves several steps:
Reaction of 4-hydroxybenzaldehyde with 2-dimethylaminoethyl chloride: This reaction occurs in the presence of a weak inorganic base to form 4-(2-dimethylaminoethoxy)-benzaldehyde.
Formation of 4-(2-dimethylaminoethoxy)-benzaldoxime hydrochloride: This is achieved by reacting the benzaldehyde derivative with hydroxylamine hydrochloride in an acidic environment.
Reduction to 4-(2-dimethylaminoethoxy)-benzylamine: This step uses a reducing agent such as powdered zinc.
Formation of Itopride: The benzylamine derivative reacts with veratric acid chloride in the presence of a tertiary amine.
Salification: The final step involves salifying Itopride with hydrochloric acid to obtain Itopride Hydrochloride.
Industrial Production Methods
Industrial production of Itopride Hydrochloride typically involves large-scale synthesis using the above-mentioned steps. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
Itopride-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Itopride can be oxidized to form its N-oxide derivative.
Reduction: Reduction reactions can convert intermediates during its synthesis.
Substitution: Substitution reactions are involved in the initial steps of its synthesis
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as powdered zinc and sodium borohydride are used.
Substitution: Reagents like 2-dimethylaminoethyl chloride and veratric acid chloride are commonly used
Major Products Formed
N-oxide derivative: Formed during oxidation reactions.
Benzylamine derivative: Formed during reduction reactions.
Itopride Hydrochloride: The final product of the synthesis
科学的研究の応用
Itopride-d6 Hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for studying the pharmacokinetics and metabolism of Itopride.
Biology: Investigated for its effects on gastrointestinal motility and its potential use in treating related disorders.
Medicine: Used in clinical research to evaluate its efficacy and safety in treating functional dyspepsia and gastroparesis.
Industry: Employed in the development of new formulations and drug delivery systems to enhance its therapeutic effects .
作用機序
Itopride-d6 Hydrochloride exerts its effects through two main mechanisms:
Dopamine D2 Receptor Antagonism: By blocking dopamine D2 receptors, it removes the inhibitory effects on acetylcholine release, leading to increased gastrointestinal motility.
Acetylcholinesterase Inhibition: It inhibits acetylcholinesterase, preventing the breakdown of acetylcholine, thereby enhancing its action on gastrointestinal smooth muscles
類似化合物との比較
Similar Compounds
Domperidone: Another dopamine D2 receptor antagonist used for similar indications.
Metoclopramide: A prokinetic agent that also acts as a dopamine D2 receptor antagonist.
Cisapride: A prokinetic agent that enhances the release of acetylcholine
Uniqueness
Itopride-d6 Hydrochloride is unique due to its dual mechanism of action, combining dopamine D2 receptor antagonism with acetylcholinesterase inhibition. This dual action results in a more pronounced effect on gastrointestinal motility compared to other similar compounds .
特性
分子式 |
C20H27ClN2O4 |
|---|---|
分子量 |
400.9 g/mol |
IUPAC名 |
N-[[4-[2-[bis(trideuteriomethyl)amino]ethoxy]phenyl]methyl]-3,4-dimethoxybenzamide;hydrochloride |
InChI |
InChI=1S/C20H26N2O4.ClH/c1-22(2)11-12-26-17-8-5-15(6-9-17)14-21-20(23)16-7-10-18(24-3)19(13-16)25-4;/h5-10,13H,11-12,14H2,1-4H3,(H,21,23);1H/i1D3,2D3; |
InChIキー |
ZTOUXLLIPWWHSR-TXHXQZCNSA-N |
異性体SMILES |
[2H]C([2H])([2H])N(CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)OC)OC)C([2H])([2H])[2H].Cl |
正規SMILES |
CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)OC)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






